![molecular formula C13H15N3O2S B5820096 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide](/img/structure/B5820096.png)
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide
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Overview
Description
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide, also known as MTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTAA is a synthetic compound that belongs to the class of thiadiazole derivatives.
Mechanism of Action
The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the target organism. For example, in bacteria, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide is believed to inhibit the activity of the enzyme dihydrofolate reductase, which is essential for the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide has been shown to have a range of biochemical and physiological effects. In bacteria, it has been shown to inhibit the growth of certain strains of bacteria, including Staphylococcus aureus and Escherichia coli. In plants, it has been shown to have selective herbicidal activity against certain weeds, while in insects, it has been shown to have insecticidal activity against some pests.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This makes it an ideal candidate for testing in various assays. Additionally, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide has been shown to have a range of biological activities, which makes it a versatile compound for testing in different systems.
One of the limitations of using N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to predict its activity in different systems and to design experiments that will test its efficacy.
Future Directions
There are several future directions for research on N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide. One area of research could be to further investigate its potential as a drug candidate for the treatment of cancer and Alzheimer's disease. Another area of research could be to investigate its potential as a building block for the synthesis of new materials with unique properties. Additionally, further studies could be conducted to better understand its mechanism of action and to design experiments that will test its efficacy in different systems.
Synthesis Methods
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide is synthesized by the reaction of 2-(4-methylphenyl)acetic acid with thiosemicarbazide in the presence of acetic anhydride. The resulting product is then treated with a mixture of formaldehyde and formic acid to obtain N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide.
Scientific Research Applications
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide has been shown to have antimicrobial, antifungal, and antiviral properties. It has also been studied for its potential as a drug candidate for the treatment of cancer and Alzheimer's disease.
In agriculture, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide has been studied for its potential as a herbicide and insecticide. It has been shown to have selective herbicidal activity against certain weeds and has also been shown to have insecticidal activity against some pests.
In material science, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide has been studied for its potential as a building block for the synthesis of new materials. It has been shown to have the ability to form coordination compounds with metal ions, which could be used to create new materials with unique properties.
properties
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9-3-5-10(6-4-9)7-11(17)14-13-16-15-12(19-13)8-18-2/h3-6H,7-8H2,1-2H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQCVKYIJXFBRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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